4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Industrial production methods often involve robust and scalable reactions, such as Pd-catalyzed carbonylation and Pt/V/C-catalyzed nitro group reduction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA).
Scientific Research Applications
4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial for cancer treatment.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. Compared to these, 4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide exhibits unique properties, such as higher potency and selectivity as a CDK2 inhibitor . Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Properties
Molecular Formula |
C23H17N5O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H17N5O2S/c1-13-7-8-16-15(9-10-25-23(16)30-14-5-3-2-4-6-14)18(13)28-22(29)17-11-31-20-19(17)26-12-27-21(20)24/h2-12H,1H3,(H,28,29)(H2,24,26,27) |
InChI Key |
XBVJPJUCTBDXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)OC3=CC=CC=C3)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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